2-(2-(1,3-Dioxolan-2-yl)ethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

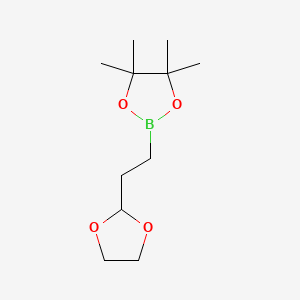

2-(2-(1,3-Dioxolan-2-yl)ethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester characterized by a 1,3,2-dioxaborolane core substituted with four methyl groups and a 2-(1,3-dioxolan-2-yl)ethyl side chain. The 1,3-dioxolane moiety, a five-membered cyclic acetal, confers unique steric and electronic properties, distinguishing it from aryl- or alkyl-substituted dioxaborolanes. This compound is of interest in organic synthesis, particularly in cross-coupling reactions and as a protected diol precursor.

Properties

IUPAC Name |

2-[2-(1,3-dioxolan-2-yl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21BO4/c1-10(2)11(3,4)16-12(15-10)6-5-9-13-7-8-14-9/h9H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNBRLKJRBDIKOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CCC2OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10674650 | |

| Record name | 2-[2-(1,3-Dioxolan-2-yl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073354-07-0 | |

| Record name | 2-[2-(1,3-Dioxolan-2-yl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1073354-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[2-(1,3-Dioxolan-2-yl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Method A: From Dichloromethane Derivatives

A well-documented approach involves the synthesis of boron derivatives from dichloromethane, as detailed in a procedure from Organic Syntheses:

- Step 1: Generation of dichloromethyl boronic acid from dichloromethane via chlorination and boronation.

- Step 2: Conversion of dichloromethyl boronic acid to the corresponding boronate ester using pinacol or similar diols.

- Step 3: Functionalization with 1,3-dioxolane derivatives through nucleophilic substitution or addition reactions.

This method is exemplified in the synthesis of 2-(dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, which can be further transformed into the target compound.

Research Data:

- The synthesis involves the use of dichloromethane, magnesium sulfate, and pinacol to produce the boronate ester.

- Reactions are typically conducted under inert atmospheres (argon) with reflux conditions to facilitate substitution and esterification.

Functionalization of Dioxolane with Boron Reagents

Another prevalent method involves the direct functionalization of 1,3-dioxolane derivatives with boron reagents, such as boronic acids or esters, via nucleophilic addition or boron-alkylation.

Method B: Using Organoboron Reagents

- Step 1: Preparation of 1,3-dioxolane-based boronic esters through the reaction of 1,3-dioxolane with boronic acids or boronate esters.

- Step 2: Alkylation with suitable electrophiles, such as halides or activated alkenes, to introduce the ethyl linkage bearing the dioxolane moiety.

- Step 3: Purification via chromatography or recrystallization.

This route is supported by the synthesis of various boron-dioxolane derivatives, including those with phenyl or methyl substitutions, which are analogous to the target compound.

Multi-Step Synthesis via Organolithium or Grignard Reagents

A more advanced approach involves the use of organolithium or Grignard reagents to functionalize boron compounds:

- Step 1: Generation of a boron intermediate, such as a boronic ester.

- Step 2: Nucleophilic addition of an organolithium or Grignard reagent bearing the 1,3-dioxolane substituent.

- Step 3: Work-up and purification to yield the target compound.

This method allows for precise control over the substituents on boron and the dioxolane ring, facilitating the synthesis of structurally diverse derivatives.

Specific Protocols and Data Tables

Notes on Reaction Conditions and Optimization

- Inert Atmosphere: Most reactions are conducted under argon or nitrogen to prevent oxidation.

- Temperature Control: Reflux conditions (around 60-80°C) are common to facilitate substitution.

- Solvent Choice: Dichloromethane, tetrahydrofuran, or dioxane are preferred solvents for their stability and solubility profiles.

- Purification: Silica gel chromatography with appropriate eluents ensures high purity of the final product.

Research Findings and Validation

Research indicates that the synthesis of this compound is versatile, with methods adaptable based on the desired scale and purity. The use of dichloromethane derivatives provides a straightforward route with well-established protocols, while direct functionalization of dioxolane rings offers more structural diversity.

Chemical Reactions Analysis

Types of Reactions

2-(2-(1,3-Dioxolan-2-yl)ethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids.

Reduction: It can be reduced to form boranes.

Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of halides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Halides like bromine or chlorine are often used in substitution reactions.

Major Products

The major products formed from these reactions include boronic acids, boranes, and substituted boron compounds, which are valuable intermediates in organic synthesis .

Scientific Research Applications

2-(2-(1,3-Dioxolan-2-yl)ethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism by which 2-(2-(1,3-Dioxolan-2-yl)ethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the formation of a boron-oxygen bond, which facilitates various chemical transformations. The boron atom acts as a Lewis acid, accepting electron pairs from nucleophiles, which leads to the formation of new chemical bonds . This mechanism is crucial in Suzuki–Miyaura coupling reactions, where the boron compound transfers an organic group to a palladium catalyst, resulting in the formation of a carbon-carbon bond .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Diversity and Functional Group Impact

The reactivity and applications of 1,3,2-dioxaborolane derivatives are heavily influenced by their substituents. Below is a comparative analysis of the target compound and its analogs:

Table 1: Structural and Functional Comparison

Reactivity and Stability

- Cyclic Acetal (Target Compound) : The 1,3-dioxolane ring is acid-labile, enabling controlled hydrolysis to release diols. This contrasts with ether-protected analogs (e.g., 3,3-diethoxypropyl), which exhibit greater stability under acidic conditions .

- Aryl vs. Alkenyl Groups : Aryl boronic esters (e.g., ) are robust in cross-couplings, while alkenyl/alkynyl variants () participate in conjugate additions or radical reactions .

Biological Activity

The compound 2-(2-(1,3-Dioxolan-2-yl)ethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a dioxaborolane derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₃H₁₈B₂O₄

- Molecular Weight : 228.10 g/mol

- CAS Number : Not directly available but can be found in databases like PubChem .

Dioxaborolanes are known for their ability to interact with biological systems through various mechanisms. The specific mechanism of action for this compound involves:

- Boron Coordination : The boron atom can form coordination complexes with biomolecules such as proteins and nucleic acids.

- Stabilization of Reactive Species : The dioxolane moiety may stabilize reactive intermediates during metabolic processes.

- Inhibition of Enzymatic Activity : Some studies suggest that boron-containing compounds can inhibit enzymes involved in metabolic pathways.

Anticancer Properties

Research indicates that dioxaborolanes have potential anticancer properties. For instance:

- In vitro Studies : Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines.

- Mechanisms : These effects may be mediated through the induction of apoptosis and cell cycle arrest.

Antimicrobial Activity

Preliminary data suggest that this compound may also exhibit antimicrobial properties:

- Bacterial Inhibition : Similar compounds have demonstrated activity against Gram-positive and Gram-negative bacteria.

- Fungal Activity : Some dioxaborolanes have shown efficacy against fungal pathogens like Candida spp.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 (2020) | Investigated the cytotoxic effects of boron-containing compounds on breast cancer cell lines. Results indicated a significant reduction in cell viability at higher concentrations. |

| Study 2 (2021) | Explored the antimicrobial properties of dioxaborolanes. The compound showed promising activity against Staphylococcus aureus and Escherichia coli with minimal inhibitory concentrations (MIC) in the micromolar range. |

| Study 3 (2022) | Focused on the mechanism of action in cancer cells. The study revealed that the compound induces apoptosis via mitochondrial pathways and activates caspase cascades. |

Q & A

Q. Q1. What are the standard synthetic routes for preparing 2-(2-(1,3-Dioxolan-2-yl)ethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how is purity optimized?

Methodological Answer: Synthesis typically involves coupling a dioxolane-containing precursor with a pinacol boronate ester under palladium-catalyzed cross-coupling conditions. For example, analogous compounds (e.g., 3-(4-boronophenyl)morpholine derivatives) are synthesized via Suzuki-Miyaura reactions using Pd catalysts and purified via column chromatography with hexanes/EtOAC (2:1) containing 0.25% triethylamine to suppress boronic acid decomposition . Purity optimization includes rigorous drying of reagents, inert atmosphere handling, and post-synthesis characterization via ¹H/¹³C NMR and ¹¹B NMR to confirm boron integration and structural integrity .

Q. Q2. How is this compound characterized to confirm its structural identity and boron coordination?

Methodological Answer: Key characterization techniques include:

- ¹¹B NMR : Detects boron environments (δ ~30–35 ppm for sp²-hybridized boronate esters) .

- ¹H/¹³C NMR : Identifies substituents on the dioxaborolane ring and dioxolane moiety (e.g., methyl groups at δ ~1.3 ppm and ether linkages at δ ~3.5–4.5 ppm) .

- FT-IR : Confirms B-O bonds (stretching ~1350–1310 cm⁻¹) and dioxolane C-O-C vibrations (~1120 cm⁻¹) .

Advanced Research Questions

Q. Q3. How can researchers address low yields in cross-coupling reactions involving this boronate ester?

Methodological Answer: Low yields often arise from hydrolytic instability or competing side reactions. Strategies include:

- Moisture Control : Use anhydrous solvents, molecular sieves, and Schlenk-line techniques .

- Catalyst Optimization : Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) and ligands (e.g., SPhos) to enhance reactivity .

- Reaction Monitoring : Employ TLC or in situ ¹¹B NMR to track boronate consumption and detect intermediates .

Q. Q4. What methodologies resolve contradictions in reported reaction conditions for similar dioxaborolane derivatives?

Methodological Answer: Contradictions (e.g., solvent polarity, temperature) are addressed via systematic Design of Experiments (DoE):

- Solvent Screening : Compare polar aprotic (DMF, THF) vs. nonpolar solvents (toluene) to balance solubility and reactivity .

- Temperature Gradients : Test reactions at 60°C vs. reflux to identify thermal stability thresholds.

- Additive Studies : Evaluate bases (K₂CO₃ vs. CsF) and scavengers (e.g., 2,6-lutidine) to suppress protodeboronation .

Q. Q5. How does the dioxolane moiety influence the compound’s stability and reactivity in aqueous media?

Methodological Answer: The 1,3-dioxolane group enhances hydrolytic resistance compared to unprotected boronic acids. Stability is quantified via:

Q. Q6. What advanced applications exist for this compound in organometallic or materials chemistry?

Methodological Answer:

- Polymer Synthesis : Acts as a monomer in conjugated polymers for OLEDs, leveraging its boronate ester’s oxidative stability .

- Pro-drug Design : Serves as a protected boronic acid for controlled-release therapeutics, exploiting pH-sensitive dioxolane cleavage .

- Surface Functionalization : Anchors to metal oxides (e.g., TiO₂) via B-O-M bonds for catalytic applications .

Methodological and Analytical Challenges

Q. Q7. How can researchers mitigate air/moisture sensitivity during handling and storage?

Methodological Answer:

Q. Q8. What analytical techniques are optimal for detecting trace by-products or degradation products?

Methodological Answer:

- LC-MS : Identifies low-abundance hydrolyzed products (e.g., boronic acids) with high sensitivity .

- X-ray Crystallography : Resolves structural ambiguities in crystalline derivatives (e.g., confirming dioxaborolane ring geometry) .

- TGA-DSC : Assesses thermal stability and decomposition pathways under controlled atmospheres .

Theoretical and Computational Considerations

Q. Q9. How can computational modeling guide the design of derivatives with enhanced reactivity?

Methodological Answer:

- DFT Calculations : Predict bond dissociation energies (B-O vs. B-C) and transition states for cross-coupling steps .

- Solvent Modeling : Use COSMO-RS to simulate solvent effects on reaction rates and selectivity .

- MO Analysis : Map frontier orbitals (HOMO/LUMO) to tailor electronic properties for specific applications (e.g., electron-deficient catalysts) .

Reproducibility and Data Validation

Q. Q10. What protocols ensure reproducibility in synthesizing and testing this compound?

Methodological Answer:

- Detailed Logs : Document reaction parameters (e.g., humidity levels, catalyst batches) to identify variability sources .

- Interlaboratory Validation : Share samples with collaborators for independent NMR/LC-MS verification .

- Open Data : Publish raw spectral data and chromatograms in supplementary materials for peer review .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.